molecular formula C16H15NO3S B3088864 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 118757-07-6

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No.: B3088864
CAS No.: 118757-07-6
M. Wt: 301.4 g/mol
InChI Key: XWLXCPAOTPHXLP-UHFFFAOYSA-N
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Description

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a chemical compound with a complex structure that includes a benzenesulfonyl group attached to a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the reaction of 2,3-dihydro-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histone proteins. This leads to changes in chromatin structure and affects various cellular processes, including cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone is unique due to its specific structural features and its ability to inhibit histone deacetylases, making it a valuable compound in cancer research and other therapeutic areas.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12(18)13-7-8-16-14(11-13)9-10-17(16)21(19,20)15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXCPAOTPHXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(2,3-Dihydro-1H-indol-5-yl)-ethanone (0.200 g, 1.24 mmol) was dissolved in THF (2 ml) before pyridine (0.303 ml, 3.75 mmol) was added, leaving a yellow solution. The benzenesulfonyl chloride (0.220 g, 1.24 mmol) was then added, as a solid, with stirring. The reaction mixture was stirred at 40 C for 5 h. The mixture was cooled and the THF and pyridine were removed in vacuo. The desired sulfonamide (0.310 g, 1.02 mmol, 82%) was recrystallized from ethyl acetate and hexanes. It had LC-MS (ES+): 302 [MH]+ m/e
Quantity
0.2 g
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reactant
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0.303 mL
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2 mL
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0.22 g
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sulfonamide
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0.31 g
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hexanes
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Synthesis routes and methods II

Procedure details

To a stifling suspension of AlCl3 (144 g, 1.08 mol) in CH2Cl2 (1070 mL) was added acetic anhydride (54 mL). The mixture was stirred for 15 minutes. A solution of 1-benzenesulfonyl-2,3-dihydro-1H-indole (46.9 g, 0.18 mol) in CH2Cl2 (1070 mL) was added dropwise. The mixture was stirred for 5 h and quenched by the slow addition of crushed ice. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated under vacuum to yield 1-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone (42.6 g, 79%).
Name
Quantity
144 g
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reactant
Reaction Step One
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1070 mL
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54 mL
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46.9 g
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reactant
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1070 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone
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